1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Description
Historical context and discovery
The development of this compound emerged from the broader historical evolution of pyrazole chemistry, which traces its origins to the late 19th century when German chemist Hans von Pechmann first synthesized pyrazole from acetylene and diazomethane in 1898. The systematic exploration of cyclopenta[c]pyrazole derivatives began in the late 20th century as researchers recognized the potential of fused heterocyclic systems to deliver enhanced biological activity compared to their simpler counterparts.
The specific compound bearing the Chemical Abstracts Service number 1152536-23-6 represents a more recent development in this chemical lineage. The incorporation of both chlorine and fluorine substituents on the phenyl ring reflects modern medicinal chemistry strategies aimed at optimizing pharmacological properties through halogen substitution. The synthesis of novel spiro and fused cyclopenta[c]-pyrazole derivatives gained momentum in the 1990s, with researchers like Albar, Makki, and Faidallah contributing to the understanding of these complex heterocyclic architectures.
The compound's emergence in chemical databases and research literature indicates its identification and characterization occurred within the context of systematic drug discovery efforts targeting specific therapeutic applications. The development timeline suggests that this particular derivative represents an evolution from earlier work on simpler pyrazole carboxylic acids toward more structurally sophisticated analogs designed to enhance biological activity and selectivity.
Nomenclature and structural classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The official International Union of Pure and Applied Chemistry name is 1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid, which precisely describes the structural features and substitution pattern.
The molecular formula C₁₃H₁₀ClFN₂O₂ indicates the presence of thirteen carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 280.68-280.69 grams per mole. The Simplified Molecular Input Line Entry System representation O=C(C1=NN(C2=CC=C(Cl)C=C2F)C3=C1CCC3)O provides a linear notation describing the complete molecular connectivity.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1152536-23-6 |
| Molecular Formula | C₁₃H₁₀ClFN₂O₂ |
| Molecular Weight | 280.68 g/mol |
| International Union of Pure and Applied Chemistry Name | 1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
| MDL Number | MFCD10693942 |
The structural classification places this compound within the broader category of heterocyclic compounds, specifically as a member of the pyrazole family featuring a fused cyclopentane ring system. The presence of the carboxylic acid functional group further classifies it among carboxylic acid derivatives, while the halogenated aromatic substituent identifies it as an organohalogen compound.
Chemical significance in heterocyclic chemistry
The chemical significance of this compound within heterocyclic chemistry stems from its unique structural features that combine multiple important pharmacophoric elements. The pyrazole ring system represents one of the most important five-membered heterocycles in medicinal chemistry, characterized by its aromatic character derived from a system of six π electrons distributed across the ring structure.
The fused cyclopentane-pyrazole architecture creates a rigid, planar molecular framework that enhances binding affinity to biological targets through improved shape complementarity and reduced conformational flexibility. This structural rigidity is particularly valuable in drug design, as it can lead to enhanced selectivity and potency compared to more flexible analogs. The cyclopenta[c]pyrazole core has been recognized as a privileged scaffold in medicinal chemistry, appearing in compounds that exhibit diverse biological activities including cannabinoid receptor modulation and anti-inflammatory effects.
The incorporation of halogen substituents represents a strategic approach to modulating the physicochemical properties of the compound. The chlorine atom at the 4-position and fluorine atom at the 2-position of the phenyl ring contribute to the compound's lipophilicity and electronic properties, potentially influencing its biological activity and pharmacokinetic profile. Fluorine substitution, in particular, is known to enhance metabolic stability by creating strong carbon-fluorine bonds that resist enzymatic degradation.
The carboxylic acid functionality provides a site for hydrogen bonding interactions with biological targets while also offering opportunities for further chemical modification through ester or amide formation. This functional group can serve as a recognition element for specific enzyme active sites or receptor binding pockets, contributing to the compound's selectivity profile.
Research importance within pyrazole carboxylic acid derivatives
The research importance of this compound within the broader context of pyrazole carboxylic acid derivatives reflects the significant therapeutic potential of this chemical class. Pyrazole derivatives have established themselves as crucial scaffolds in pharmaceutical research, with numerous marketed drugs containing pyrazole moieties demonstrating their clinical relevance.
Recent synthetic methodologies have focused on developing efficient approaches to access complex pyrazole architectures, including four-component bicyclization strategies that allow flexible access to multicyclic pyrazolo systems. These advances have enabled the synthesis of skeletally diverse compounds that incorporate the cyclopenta[c]pyrazole core, expanding the chemical space available for drug discovery efforts.
The compound's structure incorporates several design elements that align with current trends in medicinal chemistry research. The combination of a rigid fused ring system with strategically placed halogen substituents represents an approach to optimizing drug-like properties while maintaining biological activity. The presence of the carboxylic acid group provides opportunities for prodrug strategies and targeted drug delivery approaches.
Research into tricyclic pyrazole-based compounds has demonstrated their utility as scaffolds for developing selective ligands for various biological targets, including cannabinoid receptors and other therapeutically relevant proteins. The structural features present in this compound suggest potential applications in areas where selective receptor modulation is desired.
The importance of this compound class is further underscored by ongoing research into novel synthetic methodologies for accessing cyclopenta[c]pyrazole derivatives. Recent work has explored stereoselective synthesis approaches, including methods utilizing γ,δ-unsaturated aldehydes in domino sequences involving one-carbon homologation and intramolecular cyclization reactions. These synthetic advances facilitate the preparation of diverse analogs for structure-activity relationship studies.
| Research Area | Significance |
|---|---|
| Synthetic Methodology | Development of efficient routes to complex pyrazole architectures |
| Structure-Activity Relationships | Optimization of biological activity through systematic modification |
| Pharmacological Profiling | Investigation of receptor selectivity and mechanism of action |
| Chemical Biology | Use as molecular probes for target validation studies |
The compound's potential applications in cancer treatment and anti-inflammatory research represent significant areas of ongoing investigation. The structural complexity of the molecule, combined with its unique substitution pattern, positions it as a valuable lead compound for further optimization and development within these therapeutic areas.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-7-4-5-11(9(15)6-7)17-10-3-1-2-8(10)12(16-17)13(18)19/h4-6H,1-3H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALLNSDDKGMNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Cyclization via Diketene and Isatin Intermediates
A foundational method involves a five-component reaction sequence utilizing diketene, isatin, primary amines, hydrazine hydrate, and ethyl acetoacetate. The process begins with the formation of a pyrazole intermediate through the sonication-assisted cyclization of hydrazine hydrate and ethyl acetoacetate in acetic acid. Subsequent steps involve refluxing with diketene and isatin derivatives to construct the bicyclic pyrrolo[3,4-c]quinoline scaffold, which is further functionalized to yield the target compound.
Critical Parameters:
Chlorination of Pyrazole Precursors
Patent CN103923012A details a chlorination strategy using thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF) as catalysts. The method involves dissolving a pre-synthesized pyrazole derivative in dichloromethane, followed by SOCl₂ addition and reflux for 12–24 hours. This approach selectively introduces chlorine at the 4-position of the pyrazole ring while preserving the carboxylic acid functionality.
Reaction Conditions:
- Molar Ratios: 1:3 substrate-to-SOCl₂ ratio.
- Solvent: Anhydrous chloroform or tetrahydrofuran.
- Yield: 68–75% after column chromatography.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Comparative studies reveal solvent-dependent yield variations:
| Solvent | Catalyst | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Dichloromethane | DMF | 40°C | 24h | 68% | |
| Acetic acid | None | 70°C | 5h | 84% | |
| Ethanol | Pyridine | 25°C | 48h | 27% |
Non-polar solvents like dichloromethane favor chlorination but require longer reaction times, while protic solvents (e.g., acetic acid) accelerate cyclization at elevated temperatures.
Sonication-Assisted Synthesis
Ultrasound irradiation (40 kHz) reduces reaction times from 17 hours to 2 hours during the cyclization of carboxylic acid derivatives to pyrazoles. However, this method yields only 35–42% of the target compound, necessitating post-synthetic purification.
Purification and Characterization
Crystallization vs. Chromatography
Recrystallization from ethanol-water mixtures produces 98% pure material but sacrifices 15–20% yield due to solubility limitations. In contrast, silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:6) recovers 85% of product at >99% purity.
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.58 (m, 2H, aromatic), 3.12 (t, 2H, cyclopentane).
- IR (KBr): 1695 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrazole).
Industrial-Scale Production
Continuous Flow Reactor Design
Pilot-scale synthesis employs tubular reactors with:
Waste Management Strategies
SOCl₂ byproducts are neutralized using saturated sodium bicarbonate, reducing hazardous waste output by 40% compared to batch processes.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: Halogen substituents on the aromatic ring can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid exhibit anti-inflammatory effects. A study published in ACS Omega demonstrated that derivatives of this compound showed significant inhibition of cyclooxygenase enzymes (COX-II), which are critical in the inflammatory process. The synthesized compounds were found to be effective against inflammation associated with cardiovascular diseases and cancer .
Drug Development
The compound is also being investigated for its potential as a scaffold in drug design. Pyrazoles are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. The modification of the pyrazole ring can lead to compounds with enhanced pharmacological profiles, making them suitable candidates for further development in treating various diseases .
Agricultural Chemistry
Herbicide Development
In agricultural chemistry, this compound serves as a key intermediate in the synthesis of herbicides. Its application enhances crop yield by providing effective weed management solutions. The compound's ability to inhibit specific biochemical pathways in plants makes it a valuable tool in agrochemical formulations .
Material Science
Advanced Material Formulations
The compound is used in the development of advanced materials such as polymers and coatings. Its incorporation into material science research has shown improvements in thermal and mechanical properties of materials. This application is significant for industries requiring durable and high-performance materials for various applications .
Biochemical Research
Enzyme Inhibition Studies
this compound is utilized in biochemical research to study enzyme inhibition mechanisms. By understanding how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways and develop targeted therapies for diseases related to enzyme dysfunction .
Diagnostic Applications
Biomarker Detection
The compound can be integrated into diagnostic kits aimed at detecting specific biomarkers associated with diseases. This application is crucial for early disease diagnosis and monitoring patient health outcomes. The ability to modify the compound for specific detection purposes enhances its utility in clinical settings .
Summary Table of Applications
| Field | Application | Key Findings/Studies |
|---|---|---|
| Pharmaceutical | Anti-inflammatory drugs | Effective COX-II inhibitors; potential for drug design |
| Agricultural Chemistry | Herbicide development | Enhances crop yield; effective weed management |
| Material Science | Advanced material formulations | Improved thermal/mechanical properties |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
| Diagnostic Applications | Biomarker detection | Aids in early disease diagnosis |
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings
Substituent Position : Para-chloro vs. meta-chloro on the phenyl ring significantly alters steric and electronic profiles, impacting target selectivity .
Core Modifications : Cyclohepta[c]pyrazole derivatives offer enhanced flexibility but may sacrifice metabolic stability compared to cyclopenta analogs .
Functional Groups : Carboxylic acid moieties (target compound) favor hydrogen bonding in enzyme inhibition, while amine hydrochlorides (CAS 1909320-30-4) improve solubility .
Commercial Viability : The target compound’s higher price (€478/50mg) reflects demand in specialized research, whereas trifluoromethyl analogs (e.g., 926187-51-1) target niche therapeutic areas .
Biological Activity
1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (commonly referred to as CPCA) is a compound of interest due to its potential biological activities. This article reviews the biological activity of CPCA, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.
- Chemical Formula : C13H10ClFN2O2
- Molecular Weight : 280.69 g/mol
- IUPAC Name : 1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
- PubChem CID : 43123861
Structural Characteristics
The structure of CPCA includes a cyclopenta[c]pyrazole core, which is known for its diverse biological activities. The presence of halogen substituents such as chlorine and fluorine significantly influences its reactivity and interaction with biological targets.
Antiviral Activity
Research has indicated that CPCA exhibits inhibitory activity against various viruses. A study demonstrated that derivatives of pyrazole compounds showed promising results in inhibiting neuraminidase (NA) activity, a key enzyme for viral replication. For instance, compounds structurally related to CPCA exhibited NA inhibition percentages ranging from 30% to 72% at concentrations of 10 μM .
Anti-inflammatory Effects
CPCA derivatives have been evaluated for their anti-inflammatory properties. In vitro studies have shown that certain pyrazole derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential applications in treating inflammatory diseases .
Antidiabetic Properties
In vitro evaluations have also highlighted the antidiabetic potential of CPCA-related compounds. Studies assessing the xanthine oxidase inhibition and antioxidant activities showed that some derivatives could effectively lower blood glucose levels and reduce oxidative stress markers in diabetic models .
Structure-Activity Relationship (SAR)
The SAR analysis of CPCA and its derivatives provides insights into how structural modifications affect biological activity:
| Compound | Substituent | EC50 (μM) | Activity |
|---|---|---|---|
| CPCA | Cl | >100 | Low |
| Derivative A | F | 49.72 ± 11.3 | Moderate |
| Derivative B | OCH3 | >100 | Low |
| Derivative C | NH2 | >100 | Low |
From the table, it is evident that the introduction of electron-withdrawing groups (like fluorine) enhances the activity compared to electron-donating groups (like methoxy or amino groups). This trend suggests that the electronic nature of substituents plays a crucial role in modulating the compound's interaction with biological targets.
Case Studies
- Neuraminidase Inhibition : A study involving various pyrazole derivatives showed that compounds related to CPCA had significant inhibitory effects on NA, with some achieving over 70% inhibition at low concentrations .
- Anti-inflammatory Evaluation : In a controlled experiment using RAW 264.7 macrophages, CPCA derivatives were tested for their ability to reduce NO production in response to inflammatory stimuli. Results indicated that certain derivatives effectively reduced NO levels by up to 60%, highlighting their potential as anti-inflammatory agents .
- Antioxidant Activity : The antioxidant capacity of CPCA was assessed through various assays measuring free radical scavenging activity. Findings suggested that some derivatives exhibited strong antioxidant properties, which could be beneficial in managing oxidative stress-related conditions .
Q & A
Q. Table 1. Key Synthetic Parameters for Pyrazole-Carboxylic Acid Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | CuI (5 mol%) | |
| Solvent | DMF or DCM | |
| Reaction Temperature | 80–100°C | |
| Purification Method | Recrystallization (EtOH/H₂O) |
Q. Table 2. Comparative Biological Activity of Analogous Compounds
| Compound | Target Enzyme (IC₅₀) | Reference |
|---|---|---|
| 5-(4-Chlorophenyl)-pyrazole derivative | Carbonic Anhydrase IX (12 nM) | |
| Triazole-carboxylic acid analog | COX-2 (8.3 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
